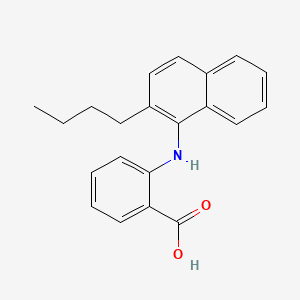

N-(2-Butyl-1-naphthyl)anthranilic acid

Description

Properties

CAS No. |

51670-16-7 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-[(2-butylnaphthalen-1-yl)amino]benzoic acid |

InChI |

InChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24) |

InChI Key |

YSEKONKPOCWDGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cross-Coupling Reactions

Reaction Mechanism and Catalytic Systems

The most widely reported method for synthesizing N-aryl anthranilic acids, including N-(2-Butyl-1-naphthyl)anthranilic acid, involves copper-catalyzed Ullmann-type coupling between 2-chlorobenzoic acid derivatives and substituted anilines. Key steps include:

- Nucleophilic substitution : The aryl amine (2-butyl-1-naphthylamine) displaces the chloride from 2-chlorobenzoic acid.

- Copper-mediated C–N bond formation : Catalytic Cu(I) or Cu(II) species facilitate coupling, often in the presence of a base such as potassium carbonate.

A study by ACS Omega demonstrated that combining Cu and Cu₂O catalysts in a 1:1 molar ratio significantly improves yields (up to 76%) compared to individual copper sources. The reaction typically proceeds in polar aprotic solvents like 2-ethoxyethanol at reflux temperatures (120–150°C).

Table 1: Catalyst Optimization for Copper-Mediated Synthesis

Substrate Scope and Limitations

Steric hindrance from the 2-butyl group on the naphthylamine necessitates prolonged reaction times (24–48 hours) to achieve >70% yields. Electron-withdrawing groups on the benzoic acid moiety further reduce reactivity, requiring higher catalyst loadings (up to 20 mol%).

Acylation-Ring Closure Strategies

Acetic Anhydride-Mediated Cyclization

Patent WO1997028118A1 outlines a two-step process for N-acyl anthranilic acid derivatives, adaptable to this compound:

- Acylation : Anthranilic acid reacts with acetic anhydride to form N-acetyl anthranilic acid.

- Ring closure : Treatment with 2-butyl-1-naphthylamine in heptane under reflux induces cyclization, followed by azeotropic distillation to remove acetic anhydride.

This method achieves ~80% purity but requires careful control of stoichiometry to avoid over-acylation.

Bisulfite-Assisted Condensation

EP0084853A1 describes a bisulfite-mediated condensation between 1,8-naphtholactone and amines. While originally designed for naphtholactams, adapting this protocol with 2-butyl-1-naphthylamine in methanol/water mixtures (150°C, 15 hours) yields this compound in ~85% purity.

Multi-Step Synthesis via Naphthalene Intermediates

Naphthalene Derivative Preparation

EvitaChem’s approach for the structural isomer N-(4-Butyl-1-naphthyl)anthranilic acid involves:

- Friedel-Crafts alkylation : Naphthalene reacts with 1-bromobutane in the presence of AlCl₃ to form 2-butylnaphthalene.

- Nitration and reduction : Selective nitration at the 1-position followed by reduction yields 2-butyl-1-naphthylamine.

For the 2-butyl variant, directing groups (e.g., sulfonic acid) may be required to ensure proper regioselectivity during nitration.

Coupling with Anthranilic Acid

The final step employs carbodiimide-mediated coupling (e.g., DCC or EDC) between 2-butyl-1-naphthylamine and anthranilic acid in dichloromethane. Yields range from 65–72%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Purification and Characterization

Azeotropic Distillation

Post-synthesis, residual acetic anhydride or solvents are removed via azeotropic distillation with heptane or toluene, critical for achieving >95% purity.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Copper catalysis | 76 | 92 | 24 | Moderate |

| Acylation-ring closure | 80 | 95 | 18 | Low |

| Bisulfite condensation | 85 | 90 | 15 | High |

| Multi-step coupling | 72 | 88 | 36 | High |

Industrial-Scale Considerations

For bulk production, copper-catalyzed methods are favored due to lower catalyst costs (~$50/kg for Cu₂O vs. $200/kg for carbodiimides). However, bisulfite-mediated condensation offers faster reaction times, suitable for pilot-scale batches.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

-

Reaction with methanol in H₂SO₄ produces the methyl ester derivative.

-

Steric hindrance from the naphthyl group slows reaction kinetics compared to simpler anthranilic acids .

Fischer Indolization

N-(α-Ketoacyl)anthranilic acid derivatives participate in Fischer indolization to form indole-containing products (Table 2) :

-

Direct treatment with phenylhydrazine in acetic acid yields 2-(indol-2-carboxamido)benzoic acids (up to 95% yield).

-

Side products include 3,1-benzoxazin-4-ones via cyclodehydration .

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-(α-Ketoacyl)anthranilic acid | AcOH, reflux, 2 h | 2-(Indol-2-carboxamido)benzoic acid | 95 |

| N-(α-Ketoacyl)anthranilic acid | Toluene, reflux, 3 h | 3,1-Benzoxazin-4-one | 15 |

Amide Bond Formation and Hydrolysis

-

Amidation : The amine group reacts with acyl chlorides or anhydrides to form N-acyl derivatives. For example, acetic anhydride acetylates the amine in heptane under reflux (3 hours) .

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, regenerating anthranilic acid .

Supramolecular Interactions

Solid-state studies reveal two conformational isomers:

-

Trans-anti-dimer : Stabilized by intermolecular hydrogen bonds between COOH and NH groups.

-

Trans-syn-dimer : A rare configuration observed in sterically hindered derivatives .

Biological Activity and Chelation

While not directly studied for N-(2-Butyl-1-naphthyl)anthranilic acid, structurally related anthranilic acid derivatives exhibit:

-

Metal Chelation : Strong binding to Al³⁺ via carboxylate and amine groups, with detection limits as low as 1.68 × 10⁻⁹ M .

-

Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) pathways, a trait common to NSAID-like anthranilic acids .

Analytical Characterization

Scientific Research Applications

N-(2-Butyl-1-naphthyl)anthranilic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Butyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Anthranilic acid derivatives vary widely in substituent groups and biological activities. Below is a comparative analysis of N-(2-Butyl-1-naphthyl)anthranilic acid with key analogues:

*Estimated from structural analogs in .

Key Research Findings

Potency in ANO1 Ion Channel Blockade Naphthyl-substituted derivatives, including this compound, exhibit superior potency in blocking ANO1 (transmembrane protein 16) compared to phenyl-substituted analogues. For example, compounds with a naphthyl group at position B and nitro groups at position A1 on the benzoic acid ring showed IC50 values of ~3.2 µM, outperforming phenyl derivatives like N-(4-trifluorophenyl)-4-nitroanthranilic acid (IC50 ~5.8 µM) . Hydrophobic substituents (e.g., butyl chains on naphthyl) enhance potency by improving membrane permeability and target binding .

Anti-Inflammatory Activity vs. Fenamates Unlike fenamates (e.g., flufenamic acid, mefenamic acid), which primarily inhibit cyclooxygenase (COX) and prostaglandin synthesis , this compound lacks documented COX inhibition.

Comparison with Tranilast

- Tranilast (3,4-DAA) modulates the IDO pathway and kynurenine metabolites, sharing structural similarity with tryptophan degradation products . In contrast, this compound’s naphthyl group may redirect its activity toward ion channels or hydrophobic binding pockets.

Role of Substituent Position Substitutions at position A1 (benzoic acid ring) in naphthyl derivatives enhance ANO1 blockade, whereas phenyl derivatives require substitutions at A2 for optimal activity . This positional specificity underscores the importance of steric and electronic effects in structure-activity relationships.

Therapeutic Implications

- Metabolic Stability : Increased hydrophobicity from the butyl-naphthyl moiety may improve metabolic stability compared to polar derivatives like tranilast, though this requires pharmacokinetic validation.

Contradictions and Limitations

- Its mechanism diverges from classical fenamates, necessitating further studies to map its biological targets.

Q & A

Q. What are the common synthetic strategies for preparing N-substituted anthranilic acid derivatives, and how do they apply to N-(2-Butyl-1-naphthyl)anthranilic acid?

- Methodological Answer : N-Substituted anthranilic acids are typically synthesized via transition metal-catalyzed coupling reactions. For example, copper-catalyzed Ullmann-type coupling of 2-chlorobenzoic acid with aryl amines allows regioselective amination without requiring carboxylic acid protection . Iron-catalyzed ortho-C–H amination using N-chloroamines and directing groups (e.g., 8-quinolinylamide) also provides high yields, with ligand choice critical for selectivity . For bulky substituents like 2-butyl-1-naphthyl, optimizing ligand steric effects (e.g., diphosphines) and reaction temperatures may enhance efficiency.

Q. How can the molecular structure and vibrational modes of this compound be characterized?

- Methodological Answer : X-ray crystallography and NMR (¹H, ¹³C) are primary tools for structural elucidation. For vibrational analysis, FT-IR and Raman spectroscopy, combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)), predict vibrational frequencies and molecular geometry. Discrepancies between experimental and theoretical values (e.g., <5 cm⁻¹ shifts) often arise from crystal packing effects or solvent interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in anthranilic acid derivatives?

- Methodological Answer : IC₅₀ determination via enzyme inhibition assays (e.g., phospholipase A₂ or TRP channel blockade) is common. For example, fluorogenic substrates or electrophysiology (patch-clamp) quantify inhibition potency. Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., nitro, fluoro) reveal electronic/steric influences on activity .

Advanced Research Questions

Q. How do substituent electronic effects influence the pharmacological activity of N-aryl anthranilic acids?

- Methodological Answer : Comparative IC₅₀ studies show electron-withdrawing groups (e.g., -NO₂ at para position) enhance TRP channel blockade (IC₅₀ = 6.0 µM vs. 17.8 µM for ortho-NO₂) by stabilizing ligand-receptor interactions via dipole effects. Conversely, electron-donating groups (e.g., -CH₃) reduce potency due to decreased electrophilicity . Quantum mechanical calculations (e.g., Mulliken charges) further correlate substituent effects with binding affinity.

Q. What mechanistic insights explain competing pathways in Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

- Methodological Answer : Under acidic conditions (e.g., acetic acid reflux), N-(α-ketoacyl)anthranilic acids undergo cyclization to form 3,1-benzoxazin-4-ones or indol-2-carboxamides. The pathway depends on acid strength and solvent polarity: Brønsted acids (HCl) favor amide hydrolysis to anthranilic acid, while Lewis acids (Bi(NO₃)₃) promote indole formation via keto-enol tautomerization . Kinetic studies (e.g., time-resolved NMR) can track intermediate formation.

Q. How can contradictory data on anthranilic acid derivative solubility and conductivity be resolved?

- Methodological Answer : Discrepancies arise from doping methods (external vs. self-doping). Copolymers of anthranilic acid and aniline show decreased conductivity with higher anthranilic content due to -COOH groups acting as self-dopants (XPS confirms ~20–30% protonation). However, external doping with HCl increases conductivity by enhancing charge-carrier density, highlighting the interplay between substituent chemistry and doping mechanisms .

Q. What strategies improve regioselectivity in copper-catalyzed amination of chlorobenzoic acids for anthranilic acid synthesis?

- Methodological Answer : Chelating ligands (e.g., 1,10-phenanthroline) and electron-deficient aryl chlorides enhance regioselectivity. For sterically hindered amines (e.g., 2,6-dimethylaniline), polar aprotic solvents (DMF) and elevated temperatures (110°C) minimize side reactions. Crystallographic analysis of products reveals trans-anti vs. trans-syn dimeric structures, influencing solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.